Oxazole
Overview
Description
Oxazole is the parent compound for a vast class of heterocyclic aromatic organic compounds . These are azoles with an oxygen and a nitrogen separated by one carbon . Oxazoles are aromatic compounds but less so than the thiazoles . Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole .
Synthesis Analysis
The classic synthetic route is the Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones . The Fischer oxazole synthesis from cyanohydrins and aldehydes is also widely used . Other methods include the reaction of α-haloketones and formamide and the Van Leusen reaction with aldehydes and TosMIC . In biomolecules, oxazoles result from the cyclization and oxidation of serine or threonine nonribosomal peptides .
Molecular Structure Analysis
Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .
Chemical Reactions Analysis
With a pKa of 0.8 for the conjugate acid (oxazolium salts), oxazoles are far less basic than imidazoles (pKa = 7) . Deprotonation of oxazoles occurs at C2 . Formylation with dimethylformamide gives 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requiring electron donating groups . Nucleophilic aromatic substitution takes place with leaving groups at C2 .
Physical And Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The aromaticity is due to the 6 π electrons forming a conjugated system . This aromaticity makes the compound more stable, with a boiling point of 70-72°C and a melting point of -25°C . The molecular weight of oxazole is approximately 71.08 g/mol .
Scientific Research Applications
Pharmaceutical Chemistry
Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .
Magnetic Nanocatalysts
The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . A series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .
Biological and Medicinal Significance
Oxazoles are structural subunits of various biologically active natural products and are valuable synthetic precursors and pharmaceuticals . They can also be used as peptide mimetics or enzyme inhibitors .
Photo-Oxidation
One of the significant applications of photo-oxidation of oxazole groups involves the synthesis of antimycin A3, a useful biological antitumor .
Pharmacological Profile
The amazing pharmacological profile of oxazole includes antibiotic, anti-inflammatory, hyperglycemic, antiproliferative, antihistaminic, antiparasitics and anti-tuberculosis activities .
Drug Discovery
Due to binding with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions, oxazole-based molecules are becoming a kind of significant heterocyclic nucleus . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .
Synthesis of Oxazole-Based Molecules
The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Treatment of Diverse Types of Diseases
A wide variety of oxazole-containing compounds, as clinical drugs or candidates, have been frequently employed, which play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
Mechanism of Action
Target of Action
Oxazole is a heterocyclic compound that has been found to have a wide spectrum of biological activities . It is an important nucleus in medicinal chemistry, and various oxazole derivatives have been synthesized and screened for their biological activities . Oxazole derivatives have been found to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Mode of Action
The mode of action of oxazole and its derivatives is complex and can vary depending on the specific derivative and its target. The presence of hetero atoms or groupings in oxazole imparts preferential specificities in their biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities . .
Biochemical Pathways
Oxazole and its derivatives can affect various biochemical pathways, depending on their specific targets. For example, some oxazole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in . .
Result of Action
The result of the action of oxazole and its derivatives can vary depending on their specific targets and mode of action. For example, some oxazole derivatives have been found to have antimicrobial, anticancer, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
The action, efficacy, and stability of oxazole and its derivatives can be influenced by various environmental factors. For example, the pH, temperature, and presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
Despite the significant achievements in the synthesis and applications of oxazole, certain challenges remain . Advances in synthetic methods, including the development of more efficient, environmentally friendly processes, are expected to overcome current limitations . Furthermore, the discovery of new bioactive oxazole derivatives continues to broaden the scope of potential applications in drug design .
properties
IUPAC Name |
1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c1-2-5-3-4-1/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWOFVYLHDMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182983 | |
Record name | Oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
288-42-6 | |
Record name | Oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70182983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJZ20I1LPS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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